Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate
Description
Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate is a synthetic peptide derivative characterized by a complex structure featuring multiple benzyl-protecting groups and an indole core. The compound integrates a benzyloxycarbonyl (Cbz) group, a common protecting group for amines, and a benzyl ester moiety, which stabilizes carboxylic acid functionalities during synthetic processes . This compound is frequently utilized in peptidomimetic research and as an intermediate in the synthesis of bioactive molecules, particularly those targeting protease enzymes or receptor-mediated pathways .
Properties
Molecular Formula |
C35H33N3O6 |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(5-phenylmethoxy-1H-indol-3-yl)propanoyl]amino]acetate |
InChI |
InChI=1S/C35H33N3O6/c39-33(43-23-26-12-6-2-7-13-26)21-37-34(40)32(38-35(41)44-24-27-14-8-3-9-15-27)18-28-20-36-31-17-16-29(19-30(28)31)42-22-25-10-4-1-5-11-25/h1-17,19-20,32,36H,18,21-24H2,(H,37,40)(H,38,41) |
InChI Key |
INZSBQSYZXATNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)NCC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common synthetic route involves the following steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acid derivatives are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: The Cbz groups are removed using catalytic hydrogenation or acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated peptide synthesizers, can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced using catalytic hydrogenation to remove protective groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Deprotected amino acids or peptides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and benzyl groups can engage in π-π interactions and hydrogen bonding, influencing the activity of target proteins and pathways. Detailed studies on its exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Ester Groups
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate (CAS 6410-33-9)
- Structural Difference : Replaces the benzyl ester in the target compound with a methyl ester.
- Stability: Methyl esters are generally more prone to hydrolysis under basic conditions than benzyl esters, which require catalytic hydrogenation for deprotection .
- Applications : Often employed in early-stage synthetic routes due to easier deprotection, but less favored in final products requiring prolonged stability .
Simpler Indole-Containing Amino Acid Derivatives
(2S)-2-Amino-3-[5-(benzyloxy)-1H-indol-3-yl]propanoic Acid
- Structural Difference: Lacks the Cbz and benzyl ester groups, presenting as a free amino acid.
- Impact on Properties :
Brominated Indole Derivatives
(3-{5-[Ammonio(imino)methyl]-1H-indol-2-yl}-5-bromo-4-oxidophenyl)acetate
- Structural Difference: Incorporates a bromine atom at the 5-position of the indole ring and an amidino group.
- Bioactivity: The amidino group may enhance binding to serine proteases or nucleic acids, suggesting applications in anticoagulant or antiviral research .
Comparative Data Table
Limitations and Knowledge Gaps
- Data Availability : Physicochemical data (e.g., logP, melting point) for the target compound are absent in the provided sources.
- Biological Studies: No direct comparative efficacy or toxicity data are cited; inferences are based on structural analogs.
Biological Activity
Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate, also known as N-Benzyloxycarbonyl-L-tryptophan benzyl ester, is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and pharmacological applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : Benzyl 2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate
- CAS Number : 69876-37-5
- Molecular Weight : 428.488 g/mol
- Chemical Formula : C26H24N2O4
- SMILES : O=C(NC(CC1=CNC2=CC=CC=C12)C(=O)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that contribute to its biological activity:
-
Inhibition of Monoamine Oxidases (MAOs) :
- Recent studies have shown that compounds with similar structures demonstrate potent inhibition of human monoamine oxidase B (hMAO-B). For instance, chalcone derivatives with benzyloxy substituents were found to inhibit hMAO-B with IC50 values as low as 0.067 μM, indicating strong inhibitory potential .
- The binding affinity and selectivity for hMAO-B over hMAO-A suggest that such compounds can be developed for therapeutic applications in neurological disorders.
- Hydrogen Bonding Interactions :
Case Study 1: Inhibition of hMAO-B
A study investigated the inhibitory effects of various benzyloxy-substituted compounds on hMAO-B. The results indicated that:
- Compounds with para-substituted benzyl groups showed greater inhibition compared to other substituents.
- The most potent inhibitors demonstrated significant selectivity indices (SIs), suggesting potential for selective therapeutic agents against neurodegenerative diseases .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that:
- Modifications to the indole structure and the introduction of benzyloxy groups significantly enhanced the biological activity.
- Computational models indicated favorable binding energies for the most active compounds, supporting their potential as lead candidates for drug development .
Data Table: Summary of Biological Activity Studies
| Compound Name | IC50 (hMAO-B) | Selectivity Index | Binding Energy (kcal/mol) |
|---|---|---|---|
| Compound B10 | 0.067 μM | 504.791 | -74.57 |
| Compound B15 | 0.12 μM | 287.600 | -87.72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
